molecular formula C18H25ClN4O B3006817 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride CAS No. 1327201-34-2

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

Cat. No.: B3006817
CAS No.: 1327201-34-2
M. Wt: 348.88
InChI Key: SVPQLWKJRKMFOF-UHFFFAOYSA-N
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Description

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O and its molecular weight is 348.88. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activity and Synthesis

A novel series of derivatives, including compounds related to the structure of interest, have been synthesized and evaluated for their pharmacological activities. These compounds have been investigated for their antidepressant and antianxiety activities through behavioral tests in animal models, indicating their potential therapeutic applications in mental health disorders (J. Kumar et al., 2017).

Antidiabetic Potential

Piperazine derivatives, closely related to the compound of interest, have been identified as antidiabetic compounds. Through structural modifications, researchers have discovered potent antidiabetic agents that significantly improve glucose tolerance without adverse effects, indicating a promising direction for diabetes treatment (Gaëlle Le Bihan et al., 1999).

Antimicrobial and Antifungal Activities

Compounds structurally similar to "1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride" have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies contribute to the search for new therapeutic agents against resistant microbial strains, showcasing the compound's potential in addressing infectious diseases (R. Rajkumar et al., 2014).

Anticancer Activity

Research into derivatives of the compound has revealed significant anticancer activities against various human cancer cell lines. This suggests the compound's framework as a valuable scaffold for developing new anticancer drugs, with certain modifications enhancing its therapeutic efficacy (Lingaiah Boddu et al., 2018).

Chemical Synthesis and Characterization

Efforts in the chemical synthesis and characterization of derivatives have paved the way for exploring the compound's utility in various scientific applications. These studies focus on understanding the chemical properties, reactivity, and potential uses in pharmaceutical chemistry (J. Heeres et al., 1979).

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a type of glutamate receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGluR2 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate. This results in an increased activation of the receptor, leading to a greater physiological response.

Biochemical Pathways

The activation of mGluR2 by this compound can affect several biochemical pathways. One of the key pathways is the inhibition of the cyclic adenosine monophosphate (cAMP) pathway . This leads to a decrease in neuronal excitability, which can have various downstream effects, such as reducing hyperactivity and other symptoms related to psychosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is excellent, according to structure-activity relationship studies

Result of Action

The activation of mGluR2 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to demonstrate dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice . These results suggest potential efficacy in treating conditions like psychosis.

Properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O.ClH/c1-3-16(15-7-5-4-6-8-15)17(23)21-11-13-22(14-12-21)18-19-9-10-20(18)2;/h4-10,16H,3,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPQLWKJRKMFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.